(Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-5-10-24-15(4)12-27-19(24)22-16-6-8-17(9-7-16)28(25,26)23-18-20-13(2)11-14(3)21-18/h5-9,11-12H,1,10H2,2-4H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTKNOAJIDGHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C3N(C(=CS3)C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Allyl Group | Enhances reactivity and interaction |
| Pyrimidine Moiety | Imparts additional pharmacological properties |
| Sulfonamide Functional Group | Known for antibacterial and antidiabetic effects |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with pyrimidine and sulfonamide components.
- Purification Techniques : Utilizing crystallization and chromatography to isolate the desired compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis.
Antiparasitic Activity
Studies have demonstrated that thiazole-containing compounds possess significant antiparasitic activity. For example, arylidene ketones and thiazolidene derivatives have been tested against Leishmania species with promising results . The structural features of the thiazole ring are critical for enhancing activity against these parasites.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole moiety in combination with other functional groups has been associated with cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells .
Case Studies
- Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on A431 and Jurkat cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapy agents .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of a related compound, revealing effective inhibition against Gram-positive bacteria at concentrations as low as 31.25 µg/mL .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds often inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell death.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazole derivatives, including the compound , as effective anticancer agents. Research indicates that compounds featuring thiazole moieties exhibit considerable cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
- A synthesized thiazole derivative demonstrated significant growth inhibition against leukemia (HL-60, Jurkat), liver (HepG2), breast (MCF-7), lung (A549), cervical (KB3-1), and glioma (U251, U373, T98G) cells.
- The compound's IC50 values ranged from 7.5 to 8.9 μg/mL for leukemia cells, indicating potent anticancer properties .
Table 1: IC50 Values of Thiazole Derivatives Against Cancer Cell Lines
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HL-60 | 7.5 |
| Jurkat | 8.0 |
| HepG2 | ~9.0 |
| MCF-7 | ~10.0 |
| A549 | ~12.0 |
| KB3-1 | ~11.5 |
Antimicrobial Applications
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
- A related study synthesized Schiff bases from sulfonamide derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Salmonella typhi. The results indicated that these derivatives exhibited potent antimicrobial activity, outperforming traditional sulfa drugs .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Salmonella typhi | 15 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole-based compounds has been investigated in various studies, revealing promising results.
Case Study: Anticonvulsant Activity
- Compounds similar to the one discussed have been evaluated for their anticonvulsant effects using established animal models. Some derivatives demonstrated significant protective effects against seizures with median effective doses lower than standard medications .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | Median Effective Dose (mg/kg) |
|---|---|
| Compound A | 20 |
| Compound B | 18 |
| Standard Drug (Ethosuximide) | 140 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the controlled synthesis of (Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazole Core Formation : React α-halogenoketones with thiourea derivatives in ethanol to form the thiazole ring (e.g., 3-allyl-4-methylthiazol-2(3H)-ylidene) .
Sulfonamide Coupling : Introduce the benzenesulfonamide group by reacting the thiazole intermediate with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide under basic conditions .
Stereochemical Control : Use Z-selective conditions (e.g., controlled pH, solvent polarity) during imine formation to favor the (Z)-configuration .
- Key Considerations : Monitor reaction progress via HPLC and optimize yields using catalytic systems (e.g., triethylamine for cyclization) .
Q. How should researchers characterize the structural and stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of allyl protons (δ 5.2–5.8 ppm), pyrimidine NH (δ 8.1–8.3 ppm), and sulfonamide SO groups .
- X-ray Crystallography : Resolve the (Z)-configuration by analyzing crystal packing and intramolecular hydrogen bonds between the thiazole imine and sulfonamide .
- HPLC-MS : Verify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to structural similarities to pyrimidine-containing inhibitors .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in cancer cell lines .
- Cytotoxicity Profiling : Employ MTT assays on HEK293 or HepG2 cells at concentrations ≤10 µM to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Modular Substituent Variation : Synthesize analogs with:
- Different pyrimidine substituents (e.g., 4,6-diethyl vs. 4,6-dimethyl) to assess steric effects on target binding .
- Alternative thiazole substituents (e.g., propargyl instead of allyl) to evaluate π-π stacking interactions .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target enzymes (e.g., kinases) and guide synthetic prioritization .
- Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to correlate lipophilicity (CF groups) with bioavailability .
Q. What strategies resolve contradictions in reported biological data for sulfonamide-thiazole hybrids?
- Methodological Answer :
- Orthogonal Assay Validation : Replicate conflicting results (e.g., IC variations) using alternate assay formats (e.g., SPR vs. fluorescence polarization) to rule out technical artifacts .
- Target Engagement Studies : Confirm direct binding via CETSA (Cellular Thermal Shift Assay) or SPR to distinguish true inhibitors from assay interferents .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify consensus targets and off-target liabilities .
Q. How can the hydrolytic stability of the sulfonamide-thiazole linkage be improved for in vivo applications?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the sulfonamide to hinder nucleophilic attack .
- pH Optimization : Formulate the compound in buffered solutions (pH 7.4–8.0) to reduce acid-catalyzed hydrolysis .
- Prodrug Approaches : Mask the sulfonamide as a tert-butyloxycarbonyl (Boc) group, cleavable by esterases in target tissues .
Q. What computational methods predict the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer :
- CYP450 Docking : Use Glide (Schrödinger) to model interactions with CYP3A4/2D6 active sites, focusing on hydrogen bonds with heme Fe and hydrophobic contacts .
- QSAR Modeling : Train models on datasets like ChEMBL to correlate molecular descriptors (e.g., topological polar surface area) with metabolic clearance rates .
- Metabolite Identification : Perform in silico metabolite prediction (e.g., Meteor Nexus) to prioritize stable derivatives resistant to oxidative N-dealkylation .
Methodological Notes
- Data Sources : Prioritize PubChem (experimental logs, computed properties) and peer-reviewed synthesis protocols over vendor databases (e.g., BenchChem).
- Contradictions : Address discrepancies in substituent effects (e.g., trifluoromethyl vs. methyl) through systematic SAR .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and animal studies, citing OECD Test No. 423 for acute toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
